Butyramidine HOAc

Catalog No.
S6642024
CAS No.
1170624-73-3
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyramidine HOAc

CAS Number

1170624-73-3

Product Name

Butyramidine HOAc

IUPAC Name

acetic acid;butanimidamide

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C4H10N2.C2H4O2/c1-2-3-4(5)6;1-2(3)4/h2-3H2,1H3,(H3,5,6);1H3,(H,3,4)

InChI Key

QUBWTXNVPULBEW-UHFFFAOYSA-N

SMILES

CCCC(=N)N.CC(=O)O

Canonical SMILES

CCCC(=N)N.CC(=O)O

Synthesis and Characterization

The synthesis of Butyramidine HOAc involves reacting butanoyl chloride with dimethylamine in the presence of acetic acid []. Purification techniques like recrystallization are then employed. Researchers utilize various analytical methods to characterize the resultant product. These techniques include:

  • Infrared spectroscopy (FTIR): This method helps identify functional groups present in the molecule by analyzing light absorption patterns [].
  • Nuclear magnetic resonance spectroscopy (NMR): NMR provides detailed information about the molecule's structure by analyzing the magnetic properties of its atomic nuclei [].
  • Mass spectrometry (MS): MS helps determine the molecule's mass and identify potential fragments, aiding in structural elucidation [].

Potential Applications in Biological Research

  • Antimicrobial activity: Studies are investigating the potential of Butyramidine HOAc to inhibit the growth of various bacteria and fungi [].
  • Enzyme inhibition: Research is underway to determine if Butyramidine HOAc can interact with and inhibit specific enzymes, potentially impacting biological processes [].

Butyramidine, also known as butyramide, is an organic compound with the chemical formula C4H9NO\text{C}_4\text{H}_9\text{NO}. It consists of a butyl group attached to a carbonyl group and an amine, classifying it as an amide. The structure can be represented as CH3CH2CH2C O NH2\text{CH}_3\text{CH}_2\text{CH}_2\text{C O NH}_2. Butyramidine is notable for its role in various

  • Hydrolysis: When treated with water, butyramidine hydrolyzes to form butyric acid and ammonia:
    C4H9NO+H2OC4H8O2+NH3\text{C}_4\text{H}_9\text{NO}+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_8\text{O}_2+\text{NH}_3
    This reaction is typical for amides, where the amide bond is cleaved, resulting in the corresponding carboxylic acid and ammonia .
  • Formation from Carboxylic Acids: Butyramidine can be synthesized through the reaction of butyric acid with ammonia or primary amines. This process involves the elimination of water:
    C4H8O2+NH3C4H9NO+H2O\text{C}_4\text{H}_8\text{O}_2+\text{NH}_3\rightarrow \text{C}_4\text{H}_9\text{NO}+\text{H}_2\text{O}
  • Reduction: Butyramidine can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride:
    C4H9NO+2[H]C4H11N+H2O\text{C}_4\text{H}_9\text{NO}+2[\text{H}]\rightarrow \text{C}_4\text{H}_{11}\text{N}+\text{H}_2\text{O}

Butyramidine exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that butyramidine and its derivatives may possess antimicrobial activity, making them potential candidates for pharmaceutical applications.
  • Neuroprotective Effects: Research indicates that butyramidine may have neuroprotective effects, possibly influencing neurotransmitter systems or reducing oxidative stress in neural cells.
  • Anti-inflammatory Activity: Its structural features allow it to interact with biological pathways involved in inflammation, potentially leading to therapeutic applications in inflammatory diseases.

Several synthesis methods for butyramidine include:

  • Amidation Reaction: This involves reacting butyric acid with ammonia or a primary amine under controlled conditions to yield butyramidine.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance the reaction rates and yields when synthesizing butyramidine from its precursors .
  • Catalytic Processes: Employing specific catalysts during the amidation process can improve efficiency and selectivity in forming butyramidine.

Butyramidine finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting microbial infections or neurodegenerative diseases.
  • Agriculture: Its derivatives could be explored as agrochemicals or growth regulators.
  • Chemical Intermediates: Butyramidine can act as an intermediate in synthesizing more complex organic molecules.

Studies on the interactions of butyramidine with biological macromolecules reveal:

  • Protein Binding: Investigations into how butyramidine binds to proteins can provide insights into its mechanism of action and potential therapeutic effects.
  • Receptor Interactions: Research into its interaction with neurotransmitter receptors may elucidate its neuroprotective properties.

Butyramidine shares similarities with several other compounds due to its amide functional group. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Butyric AcidC4H8O2\text{C}_4\text{H}_8\text{O}_2A carboxylic acid that can hydrolyze into butyramidine.
BenzamideC7H7NO\text{C}_7\text{H}_7\text{NO}An aromatic amide used in various chemical syntheses.
PropionamideC3H7NO\text{C}_3\text{H}_7\text{NO}Similar structure with one less carbon; used in organic synthesis.
AcetamideC2H5NO\text{C}_2\text{H}_5\text{NO}A simple amide used as a solvent and reagent.

Uniqueness of Butyramidine

Butyramidine's uniqueness lies in its specific chain length and functional groups that impart distinct physical and chemical properties compared to these similar compounds. Its potential biological activities also set it apart, making it a compound of interest for further research and application development.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

146.105527694 g/mol

Monoisotopic Mass

146.105527694 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-11-23

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